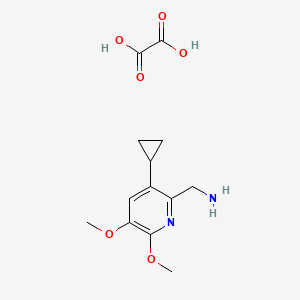![molecular formula C7H8N2S B13106335 5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
5-Methyl-5H-thiazolo[3,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5H-thiazolo[3,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-thiazolo[3,2-a]pyrimidine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with various electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . This reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as catalysts, has also been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-5H-thiazolo[3,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: N-bromosuccinimide in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated thiazolo[3,2-a]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-5H-thiazolo[3,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-5H-thiazolo[3,2-a]pyrimidine involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes such as acetylcholinesterase and topoisomerase, leading to its antibacterial and antitumor effects . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and leading to cell death in bacteria or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Phenyl-5H-thiazolo[3,2-a]pyrimidine
- 2-Substituted thiazolo[3,2-a]pyrimidines
- Thiazolo[3,2-b]triazole derivatives
Uniqueness
5-Methyl-5H-thiazolo[3,2-a]pyrimidine stands out due to its methyl group at the 5-position, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it more effective in its biological applications compared to its analogs .
Eigenschaften
Molekularformel |
C7H8N2S |
|---|---|
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
5-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C7H8N2S/c1-6-2-3-8-7-9(6)4-5-10-7/h2-6H,1H3 |
InChI-Schlüssel |
VKTKKCGCKYUDMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CN=C2N1C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
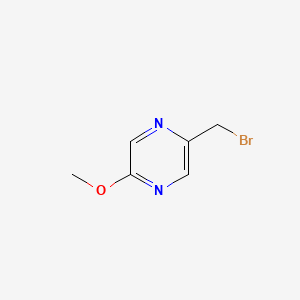
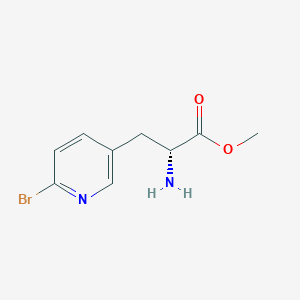
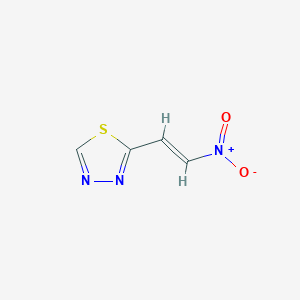
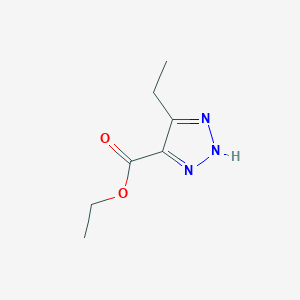
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
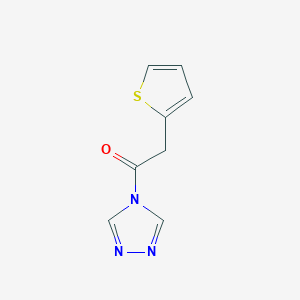
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)

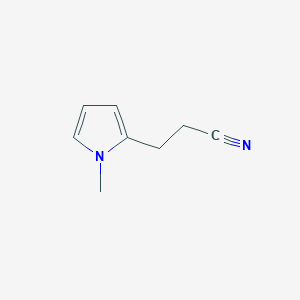
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
